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N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine Documentation Hub

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  • Product: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine
  • CAS: 875911-55-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure of N-(pyrazol-3-ylmethyl)benzylamine Derivatives

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules. This guide provides an in-depth explo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules. This guide provides an in-depth exploration of a specific, highly versatile class of pyrazole compounds: the N-(pyrazol-3-ylmethyl)benzylamine derivatives. We will dissect their core chemical structure, elucidate common and efficient synthetic pathways, detail robust methods for structural characterization, and analyze critical structure-activity relationships (SAR) that drive their biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutic agents.

The Pyrazole Scaffold: A Foundation of Therapeutic Excellence

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. First synthesized in 1883, this fundamental structure has become indispensable in drug discovery. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions make it a highly adaptable pharmacophore.

The therapeutic relevance of the pyrazole motif is firmly established by its presence in numerous FDA-approved drugs. Notable examples include:

  • Celecoxib: A selective COX-2 inhibitor for treating inflammation and pain.

  • Rimonabant: An anti-obesity agent.

  • Sildenafil: A phosphodiesterase inhibitor used for erectile dysfunction.

These examples underscore the remarkable versatility of the pyrazole core, which has been successfully incorporated into agents targeting a wide array of biological pathways, leading to antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective activities.[1]

Deconstructing the Core: The N-(pyrazol-3-ylmethyl)benzylamine Structure

The N-(pyrazol-3-ylmethyl)benzylamine scaffold is a composite structure, with each component offering opportunities for chemical modification to fine-tune its pharmacological profile.

  • The Pyrazole Ring: This is the heterocyclic core. Substitutions can be made at the N1, C4, and C5 positions. The N1 position is particularly important, as substitution here can influence the molecule's orientation within a biological target's binding pocket.

  • The 3-ylmethyl Linker: A methylene (-CH₂-) bridge connects the pyrazole ring at the C3 position to the benzylamine nitrogen. This linker provides flexibility, allowing the pyrazole and benzylamine moieties to adopt optimal conformations for target engagement.

  • The Benzylamine Moiety: This group consists of a benzyl ring attached to a secondary amine. The aromatic ring is a prime site for substitution, which can dramatically alter the compound's steric and electronic properties, impacting potency, selectivity, and pharmacokinetic parameters.

The general structure allows for a three-pronged approach to library synthesis and optimization, focusing on the pyrazole core, the benzyl ring, and the substituents on both.

Core_Structure cluster_pyrazole Pyrazole Ring cluster_linker Linker cluster_benzylamine Benzylamine Moiety p N1(R1) | C5(R3)-C4(R2) |      / N2 -- C3 l -CH₂- p->l C3 b NH-CH₂-Ph(R4) l->b Synthesis_Workflow Start Pyrazole-3-carbaldehyde Imine Imine Intermediate Formation Start->Imine Amine Substituted Benzylamine Amine->Imine Reduction In-situ Reduction (e.g., NaBH₄, H₂/Pd) Imine->Reduction Product N-(pyrazol-3-ylmethyl)benzylamine Derivative Reduction->Product

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

This protocol is adapted from a reported one-pot, two-step synthesis and serves as a representative example. [2][3] Materials:

  • 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

  • p-Methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) and p-methoxybenzaldehyde (1.05 eq). The reaction can often be performed neat (solvent-free) or in a minimal amount of a suitable solvent like methanol. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add methanol to dissolve the resulting imine intermediate.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the cooled solution. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress by TLC until the imine spot has disappeared.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure N-(pyrazol-3-ylmethyl)benzylamine derivative.

Structural Characterization: Confirming the Identity

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized compounds. [4][5][6]

Technique Purpose Expected Observations for a Hypothetical Derivative
¹H NMR Determines the proton environment and connectivity. - Singlets for pyrazole ring protons (H4, H5).- A singlet or doublet for the methylene linker (-CH₂-) protons.- A broad singlet for the amine (N-H) proton.- Multiplets in the aromatic region for the benzyl ring protons.
¹³C NMR Identifies the number and type of carbon atoms. - Resonances for pyrazole ring carbons.- A signal for the methylene linker carbon (~40-50 ppm).- Signals for the aromatic carbons of the benzyl ring.
FT-IR Identifies key functional groups. - A characteristic N-H stretching band (~3300-3400 cm⁻¹).- C-H stretching bands (aromatic and aliphatic).- C=N and C=C stretching bands from the pyrazole ring.

| HRMS (ESI) | Confirms the exact molecular weight and formula. | The measured m/z value for the [M+H]⁺ ion should match the calculated value within a narrow tolerance (e.g., ± 5 ppm). |

Note: Specific chemical shifts (δ) in NMR are highly dependent on the substitution pattern and the solvent used. [3]

Structure-Activity Relationships (SAR): The Key to Potency and Selectivity

The true power of the N-(pyrazol-3-ylmethyl)benzylamine scaffold lies in its tunability. Systematic modification of its different components has led to the discovery of potent and selective inhibitors for various biological targets, particularly protein kinases. [7][8]

Kinase Inhibition as a Case Study

Many N-(pyrazol-3-ylmethyl)benzylamine derivatives have been developed as tyrosine kinase inhibitors (TKIs). [7][8]Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. These derivatives often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.

SAR_Diagram cluster_Pyrazole Pyrazole Ring Modifications cluster_Benzyl Benzyl Ring Modifications Core N-(pyrazol-3-ylmethyl)benzylamine Core N1 N1-Substitution: - Small alkyl/aryl groups - Influences vector towards solvent-exposed regions Core->N1 Impacts Solubility & Orientation C5 C5-Substitution: - Bulky groups can enhance potency - Probes hydrophobic pockets Core->C5 Modulates Potency Meta meta-Substitution: - Can introduce key H-bond interactions - Improves selectivity Core->Meta Enhances Selectivity Para para-Substitution: - Often accommodates larger groups - Can target deeper pockets Core->Para Improves Binding Affinity

Caption: Key structure-activity relationship trends for kinase inhibitors.

Field-Proven Insights
  • Rationale for N1-Substitution: Introducing small alkyl or aryl groups at the N1 position of the pyrazole ring often serves to project other substituents into specific regions of the kinase ATP-binding site. This is a common strategy to gain selectivity for one kinase over another.

  • The Role of the Benzyl Ring: The substitution pattern on the benzyl ring is critical for achieving high potency. Electron-withdrawing or -donating groups can modulate the electronics of the amine linker and the ring itself. Furthermore, substituents at the meta- and para-positions can form crucial hydrogen bonds or van der Waals interactions with amino acid residues in the hinge region or other pockets of the kinase, respectively. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as EGFR-TK inhibitors, where substitutions on an appended phenyl ring are crucial for activity. [9]* Causality of Bulky Groups: The addition of bulky substituents, for example at the C5 position of the pyrazole, can enhance potency by occupying hydrophobic pockets within the binding site. However, this must be balanced, as excessively large groups can introduce steric clashes, reducing affinity.

Conclusion and Future Outlook

The N-(pyrazol-3-ylmethyl)benzylamine scaffold represents a highly fertile ground for the development of novel therapeutics. Its synthetic tractability, coupled with the clear structure-activity relationships that have been established, provides a robust platform for rational drug design. The ability to systematically modify three distinct regions of the molecule allows for the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Future efforts will likely focus on exploring novel substitution patterns, employing computational methods to guide the design of next-generation derivatives, and expanding the application of this scaffold to a wider range of biological targets beyond kinases. As our understanding of disease biology deepens, the inherent versatility of the N-(pyrazol-3-ylmethyl)benzylamine core ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • Cobar, D. C., et al. (2021). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Cobar, D. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Sharma, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. Available at: [Link]

  • Armstrong, A., et al. (2005). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters. Available at: [Link]

  • Stoll, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Almanza, G. R., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences. Available at: [Link]

  • Yerevanian, A., et al. (2004). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ResearchGate. Available at: [Link]

  • Onawumi, O. O. E., et al. (2014). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Available at: [Link]

  • Gomaa, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Available at: [Link]

  • Cobar, D. C., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Nuta, D. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Available at: [Link]

  • Cobar, D. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Cobar-Castillo/846175f560e90c8b9b87019183416801bb6085a6]([Link]

  • Unknown Author. (n.d.). Structure activity relationship of.... ResearchGate. Available at: [Link]

  • Karam, N. H., et al. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Benzyl(1h-pyrazol-3-ylmethyl)amine hydrochloride. PubChem. Available at: [Link]

  • Klásek, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). reductive amination w/ n-methyl benzylamine- help!. The Hive. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine

Executive Summary N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine (hereafter referred to as PYRZ-BNZ ) represents a "privileged scaffold" in modern drug discovery. Structurally, it consists of a bioactive pyrazole ring l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine (hereafter referred to as PYRZ-BNZ ) represents a "privileged scaffold" in modern drug discovery. Structurally, it consists of a bioactive pyrazole ring linked via a secondary amine to a hydrophobic benzyl moiety. This specific architecture allows it to function as a versatile fragment in Fragment-Based Drug Discovery (FBDD), particularly targeting kinase hinge regions and G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical analysis of its molecular properties, validated synthetic pathways, and application in lead optimization.[1][2]

Part 1: Molecular Identity & Physicochemical Profile

Core Identifiers

The precise molecular characterization of PYRZ-BNZ is critical for stoichiometry in synthetic workflows and mass spectrometry identification.

PropertyValueTechnical Note
IUPAC Name N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamineAlternate: N-Benzyl-1-(1H-pyrazol-3-yl)methanamine
Molecular Formula C₁₁H₁₃N₃ Degree of Unsaturation: 7
Molecular Weight 187.246 g/mol Average mass for stoichiometric calculations
Monoisotopic Mass 187.1109 Da For High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ = 188.118
CAS Number 875911-55-0 Commercial building block identifier
Tautomerism and Structural Dynamics

A critical feature of PYRZ-BNZ is the prototropic tautomerism of the pyrazole ring. In solution, the hydrogen atom on the pyrazole nitrogen oscillates between position 1 and 2 (or 1 and 5, depending on numbering conventions).

  • Implication: In protein binding pockets (e.g., Kinase ATP sites), the specific tautomer determines whether the ring acts as a hydrogen bond donor or acceptor.

Tautomerism cluster_0 Prototropic Shift (Solution State) T1 1H-Tautomer (Donor at N1, Acceptor at N2) T2 2H-Tautomer (Acceptor at N1, Donor at N2) T1->T2 Fast Exchange (Solvent Dependent)

Figure 1: Prototropic tautomerism of the pyrazole core. The equilibrium shifts based on solvent polarity and pH.

Part 2: Synthetic Pathways[7]

The synthesis of PYRZ-BNZ is most efficiently achieved via Reductive Amination . This route is preferred over direct alkylation due to the avoidance of over-alkylation (quaternary ammonium formation) and milder reaction conditions.

Validated Synthetic Workflow (Reductive Amination)

Reaction Scheme:

  • Condensation: 1H-Pyrazole-3-carbaldehyde reacts with Benzylamine to form an imine intermediate.

  • Reduction: The imine is reduced in situ using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄).

Synthesis Reactants Reactants: 1H-Pyrazole-3-carbaldehyde + Benzylaniline Intermediate Intermediate: Imine Species (Unstable/Transient) Reactants->Intermediate -H2O (Dehydration) Product Product: PYRZ-BNZ (Secondary Amine) Intermediate->Product Hydride Transfer Reagent Reducing Agent: NaBH(OAc)3 or NaBH4 DCM/MeOH Reagent->Intermediate Activates reduction

Figure 2: One-pot reductive amination pathway for PYRZ-BNZ synthesis.

Detailed Experimental Protocol (SOP)

Objective: Synthesis of 10 mmol PYRZ-BNZ.

Reagents:

  • 1H-Pyrazole-3-carbaldehyde (1.0 eq, 0.96 g)

  • Benzylamine (1.0 eq, 1.07 g)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • Acetic Acid (catalytic, 0.1 mL)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve Pyrazole-3-carbaldehyde in DCM. Add Benzylamine and Acetic Acid. Stir at Room Temperature (RT) for 2 hours under Nitrogen atmosphere. Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes (exothermic). Allow to warm to RT and stir overnight (12h).

  • Quench: Quench reaction with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil often requires Flash Column Chromatography (Eluent: 5% MeOH in DCM with 1% NH₄OH to prevent streaking of the amine).

Part 3: Medicinal Chemistry Applications[1][2][7][8][9][10]

Fragment-Based Drug Discovery (FBDD)

PYRZ-BNZ is a classic "linker-fragment" construct.

  • The Pyrazole: Mimics the purine ring of ATP, making it an excellent scaffold for Kinase Inhibitors (e.g., CDKs, FLT3). It forms bidentate hydrogen bonds with the kinase hinge region.

  • The Benzyl Group: Occupies the hydrophobic pocket II (selectivity pocket) adjacent to the ATP binding site.

  • The Secondary Amine: Provides a vector for growth. It can be acylated, sulfonated, or alkylated to reach further sub-pockets without disrupting the core binding mode.

Bioisosterism

The pyrazole moiety acts as a bioisostere for:

  • Imidazole: (Found in Histidine).

  • Amide: The donor-acceptor motif mimics a peptide bond, improving metabolic stability (half-life) compared to a standard amide.

Part 4: Analytical Characterization

To validate the synthesis of PYRZ-BNZ, researchers should look for the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
12.60Broad Singlet1HPyrazole NH (Exchangeable)
7.60Doublet (J=2.2Hz)1HPyrazole C5-H
7.20 - 7.35Multiplet5HBenzyl Aromatic Protons
6.15Doublet (J=2.2Hz)1HPyrazole C4-H
3.72Singlet2HBenzyl-CH ₂-N
3.65Singlet2HPyrazole-CH ₂-N
2.50Broad Singlet1HAmine NH (Exchangeable)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+).

  • Expected Base Peak: m/z 188.1 [M+H]⁺.

  • Fragmentation Pattern: Loss of benzyl group (Tropylium ion formation, m/z 91) is a common diagnostic fragment.

References

  • Synthesis of Pyrazole Scaffolds: Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry, 2017.[3] Link

  • Kinase Inhibition & FBDD: Sunitha, T., et al. "Pyrazole Scaffolds: A Promising Frontier in Drug Discovery." Biochemical and Cellular Archives, 2024.[1] Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Commercial Availability & Properties: PubChem Compound Summary for Pyrazole Derivatives. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine

Abstract & Scope This application note details the robust synthesis of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine (Target Molecule 3 ) via reductive amination. This scaffold—a pyrazole linked to a benzylamine—is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthesis of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine (Target Molecule 3 ) via reductive amination. This scaffold—a pyrazole linked to a benzylamine—is a privileged pharmacophore in kinase inhibitors (e.g., CDKs, FLT3) and agrochemicals.

While direct alkylation of amines often leads to over-alkylation (tertiary amines/quaternary salts), reductive amination using Sodium Triacetoxyborohydride (STAB) offers a controlled, chemoselective pathway. This guide prioritizes the Direct Reductive Amination (DRA) protocol due to its operational simplicity, high functional group tolerance, and avoidance of toxic cyanoborohydrides.

Key Advantages of This Protocol:
  • Chemoselectivity: STAB reduces the in situ formed imine faster than the aldehyde, minimizing alcohol byproducts.[1]

  • Atom Economy: One-pot procedure; no isolation of the imine intermediate required.

  • Scalability: Avoids the use of pyrophoric reagents or high-pressure hydrogenation.

Retrosynthetic Analysis & Strategy

The construction of the secondary amine bond is best approached by disconnecting the C-N bond between the methylene bridge and the benzyl nitrogen.

Route A (Recommended): Condensation of 1H-pyrazole-3-carbaldehyde (1) with benzylamine (2) .

  • Rationale: Heterocyclic aldehydes are generally stable and commercially available. Benzylamine is a potent, unhindered nucleophile that readily forms imines.

Route B (Alternative): Condensation of (1H-pyrazol-3-yl)methanamine with benzaldehyde.

  • Drawback: Primary amines on heteroaromatics can be hygroscopic or unstable as free bases. Benzaldehyde is prone to air oxidation (benzoic acid formation).

Reaction Scheme

ReactionScheme Aldehyde 1H-Pyrazole-3-carbaldehyde (1) Imine Imine Intermediate (Transient) Aldehyde->Imine + (2) DCM/THF Amine Benzylamine (2) Product Target Secondary Amine (3) Imine->Product STAB (1.4 eq) AcOH (1.0 eq) Reductive Amination

Figure 1: Strategic disconnection and forward synthesis via Direct Reductive Amination.

Experimental Protocol: Direct Reductive Amination

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
1H-Pyrazole-3-carbaldehyde 96.091.0Electrophile
Benzylamine 107.161.05Nucleophile
STAB (NaBH(OAc)₃)211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial)60.051.0 - 2.0Catalyst
Dichloromethane (DCM)-Solvent (0.2 M)Medium
1,2-Dichloroethane (DCE)-AlternativeSolvent (Higher T)
Step-by-Step Procedure
Step 1: Imine Formation (The "Pre-Stir")
  • Charge a clean, dry round-bottom flask (RBF) with 1H-pyrazole-3-carbaldehyde (1.0 equiv).

  • Add DCM (or DCE) to achieve a concentration of ~0.2 M.

    • Note: DCE is preferred if the aldehyde solubility is poor or if gentle heating is required.

  • Add Benzylamine (1.05 equiv) dropwise.

  • Add Acetic Acid (1.0 equiv).

    • Mechanism:[6][7] AcOH catalyzes the dehydration of the hemiaminal to the imine.

  • Stir at room temperature (RT) for 30–60 minutes under Nitrogen/Argon.

    • Checkpoint: Monitor by TLC or LCMS. You may see the imine peak appear, but often the equilibrium is dynamic. The goal is to allow the aldehyde to engage with the amine before the reducing agent attacks.[8]

Step 2: Reduction
  • Cool the mixture to 0°C (ice bath). While STAB is mild, the reaction is exothermic.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.

    • Caution: Hydrogen gas evolution may occur (minor). Ensure venting.

  • Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.

    • TLC Monitoring: Look for the disappearance of the aldehyde. The product will be more polar (lower Rf) and stain positive with Ninhydrin or Dragendorff’s reagent.

Step 3: Quench & Workup (Critical for Yield)

The product is a secondary amine with a pyrazole ring. It is amphoteric but predominantly basic.

  • Quench: Slowly add saturated aqueous NaHCO₃ (sodium bicarbonate) until pH ~8–9. Stir vigorously for 15 minutes to quench excess borohydride.

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x volume).

  • Wash: Wash combined organics with Brine.

    • Troubleshooting: If the product is very polar, it may stay in the aqueous layer. In this case, saturate the aqueous layer with NaCl or use 10% MeOH in DCM for extraction.

Step 4: Purification (Acid-Base Swing)

To obtain high purity without chromatography:

  • Take the organic layer from Step 10. Extract it with 1M HCl (2x).

    • Logic: The amine product (3) protonates and moves to the aqueous acid layer. Non-basic impurities (unreacted aldehyde, neutral byproducts) stay in the organic layer.

  • Discard the organic layer.

  • Basify the acidic aqueous layer with 4M NaOH to pH >12.

    • Logic: The amine deprotonates and becomes lipophilic.

  • Extract the basic aqueous layer with DCM (3x).[4]

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Mechanism & Troubleshooting

Mechanism of Action (STAB Selectivity)

Unlike Sodium Borohydride (NaBH₄), STAB is sterically crowded and electron-deficient due to the acetoxy groups. It does not readily reduce aldehydes/ketones in neutral/acidic media. However, it rapidly reduces protonated iminium ions .

  • Aldehyde + Amine ⇌ Hemiaminal ⇌ Imine + H₂O.

  • Imine + AcOH ⇌ Iminium Ion (Activated).

  • Iminium + STAB → Amine (Product).

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Imine formation is slow.[9]Add molecular sieves (4Å) or MgSO₄ during the "Pre-Stir" to sequester water and drive equilibrium.
Aldehyde Remains STAB decomposed (wet solvent).Use fresh STAB. Ensure solvents are anhydrous.
Over-alkylation Tertiary amine formed.[2][8]Unlikely with STAB/Benzaldehyde, but if observed, ensure strictly 1.0 equiv of aldehyde and slow addition.
Pyrazole N-Alkylation Reaction at Pyrazole NH.STAB is generally too mild for this. If observed, use 1-BOC-pyrazole-3-carbaldehyde . De-protect with TFA after synthesis.

Decision Tree: Workup & Purification

This flowchart guides the scientist through the critical isolation steps to maximize recovery of the polar amine product.

WorkupLogic Start Reaction Complete (LCMS Confirmation) Quench Quench with sat. NaHCO3 (pH ~8-9) Start->Quench Extract1 Extract with DCM Quench->Extract1 Decision Is Product Pure? Extract1->Decision Pure Dry & Concentrate Final Product Decision->Pure Yes Impure Acid-Base Swing (Purification) Decision->Impure No (Standard) StepA 1. Extract Organic with 1M HCl (Product -> Aq Phase) Impure->StepA StepB 2. Wash Aq Phase with DCM (Remove Neutrals) StepA->StepB StepC 3. Basify Aq Phase (NaOH, pH >12) (Product -> Free Base) StepB->StepC StepD 4. Extract with DCM -> Dry -> Conc. StepC->StepD

Figure 2: Purification logic flow utilizing the basicity of the secondary amine.

References

  • Abdel-Magid, A. F., et al. (1996).[2][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: The foundational text establishing STAB as the preferred reagent for reductive amination.[1]

  • BenchChem. (2025).[1] "Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride."

    • Context: General procedural guidelines for one-pot synthesis.
  • Poon, S. F., et al. (2009). "Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics." Journal of Medicinal Chemistry, 52(21), 6535-6538.[12]

    • Context: Validates the synthesis and stability of the specific pyrazole-methanamine scaffold.
  • Common Organic Chemistry. (2023). "Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]."

    • Context: Practical labor

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Over-Alkylation in the Synthesis of Secondary Pyrazole Amines

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges encountered in the synthesis of N-substituted pyrazoles, which are critical scaffolds in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges encountered in the synthesis of N-substituted pyrazoles, which are critical scaffolds in modern drug discovery. A primary hurdle is achieving selective mono-alkylation to yield the desired secondary pyrazole amine (an N-alkyl pyrazole) while preventing the formation of undesired over-alkylated quaternary pyrazolium salts and managing regioselectivity.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is "over-alkylation" in the context of pyrazole synthesis?

In the synthesis of secondary pyrazole amines (N-mono-alkylated pyrazoles), the pyrazole's NH group is deprotonated to form a nucleophilic pyrazolate anion. This anion then reacts with an alkylating agent (R-X). The desired outcome is the formation of a single new N-C bond.

Over-alkylation occurs when the initially formed N-alkyl pyrazole, which is still nucleophilic at its second nitrogen atom, reacts with another molecule of the alkylating agent. This second alkylation event results in the formation of a positively charged, di-alkylated quaternary pyrazolium salt. This side-reaction consumes starting material and desired product, complicates purification, and ultimately lowers the yield of the target secondary pyrazole amine.[1]

Q2: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

This is one of the most common challenges in pyrazole chemistry, as the two nitrogen atoms often have similar reactivity.[2][3] Regioselectivity is governed by a delicate balance of steric, electronic, and solvent effects.[4] Key factors to control include:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Introducing a bulky substituent on the pyrazole ring or using a bulky alkylating agent can effectively direct the reaction to the more accessible nitrogen.[2][5]

  • Solvent and Base System: The choice of solvent and base is critical. Polar aprotic solvents like DMF and DMSO often promote the formation of a single regioisomer.[2] The base can also play a directing role; for instance, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][6]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms and can be exploited to favor one isomer over the other.[2][4]

Q3: What are reliable starting conditions for a selective mono-alkylation of a pyrazole?

A robust starting point for base-mediated pyrazole N-alkylation is the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] A slight excess of the base is often beneficial. The reaction is typically run at room temperature or with gentle heating. The alkylating agent should be added slowly and in a controlled stoichiometric amount (e.g., 1.0 to 1.1 equivalents) to minimize over-alkylation.

Q4: How does my choice of alkylating agent impact the reaction?

The alkylating agent (R-X) is a critical variable. Its reactivity is highly dependent on the nature of the leaving group (X). A more reactive leaving group will lead to a faster reaction but also increases the risk of over-alkylation. The general trend for leaving group reactivity is: I > Br > Cl > OTs (tosylate) .[2][7] If you are experiencing low conversion with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[2] Conversely, if over-alkylation is the primary issue, using a less reactive agent like an alkyl chloride may provide better control.

Section 2: In-Depth Troubleshooting Guide
Problem 1: Significant Formation of Quaternary Pyrazolium Salt (Over-alkylation)

You observe a new, often highly polar spot by TLC or a new mass in your LC-MS corresponding to the di-alkylated product.

G cluster_1 Reaction Pathways Pyrazole Pyrazole (NH) Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base - H⁺ AlkylatingAgent Alkylating Agent (R-X) DesiredProduct Desired Product (Secondary Pyrazole Amine) SideProduct Side Product (Quaternary Salt) Pyrazolate->DesiredProduct + R-X - X⁻ DesiredProduct->SideProduct + R-X (Excess) - X⁻

Caption: Desired mono-alkylation vs. over-alkylation side reaction.

Root Cause Scientific Explanation Recommended Solution
1. Excess Alkylating Agent The most direct cause. Any unreacted alkylating agent after the formation of the desired product can react with it, leading to the quaternary salt.Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent. Employ a syringe pump for slow, controlled addition to maintain a low instantaneous concentration, allowing the more nucleophilic pyrazolate anion to react preferentially over the less nucleophilic product.
2. Highly Reactive Alkylating Agent Highly reactive agents (e.g., alkyl iodides, benzyl bromide) react so quickly that local concentration imbalances can lead to over-alkylation before mixing is complete.[7]Reduce Reactivity: Switch to a less reactive leaving group (e.g., from iodide to bromide or chloride). This slows the overall reaction rate, providing greater control and selectivity for mono-alkylation.
3. High Temperature / Long Reaction Time Higher temperatures increase the rate of both the desired reaction and the undesired over-alkylation. Extended reaction times provide more opportunity for the secondary reaction to occur.Optimize Conditions: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (start at 0 °C or room temperature). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
4. Inappropriate Solvent Solvents that poorly solvate the intermediate pyrazolate can lead to aggregation and complex kinetics, while highly polar solvents might overly stabilize the charged quaternary product, potentially favoring its formation.Solvent Screening: Polar aprotic solvents like Acetonitrile (MeCN), DMF, or DMSO are generally reliable starting points.[2] If issues persist, consider less polar options like THF, which may temper the reactivity of the system.
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Your product is a mixture of two isomers that are often difficult to separate chromatographically.

G start Mixture of N1/N2 Isomers Observed q1 Are the pyrazole substituents at C3 and C5 sterically different? start->q1 a1_yes Increase Steric Hindrance q1->a1_yes Yes a1_no Modify Base/Solvent System q1->a1_no No s1 Use a bulkier alkylating agent (e.g., TMS-CH₂Cl) a1_yes->s1 s2 Try K₂CO₃ in DMSO (favors N1) or MgBr₂ (favors N2) a1_no->s2 q2 Is selectivity improved? s1->q2 s2->q2 end_ok Isomerically Pure Product q2->end_ok Yes end_fail Consider Protecting Group Strategy q2->end_fail No

Caption: Decision tree for improving N-alkylation regioselectivity.

Factor Scientific Explanation Recommended Solution
1. Steric Effects The size of substituents on the pyrazole ring and the alkylating agent is often the dominant factor in controlling regioselectivity. The reaction kinetically favors the pathway with the lowest steric clash in the transition state.[5]Leverage Sterics: If the pyrazole substituents are small, use a bulkier alkylating agent. Conversely, if the alkylating agent must be small, consider synthesizing a pyrazole precursor with a large, removable directing group (e.g., a triphenylsilyl group) to block one nitrogen atom.[6][8]
2. Base/Cation Effects The nature of the cation from the base (e.g., K⁺, Na⁺, Mg²⁺) can influence where the alkylating agent attacks by coordinating with the pyrazolate anion, altering the electron density and steric accessibility of the two nitrogens.Screen Bases: The choice of base can sometimes even reverse the regioselectivity. A systematic screen is recommended.[4] • For N1-Alkylation: K₂CO₃ in DMSO is a reliable choice.[2] • For N2-Alkylation: Magnesium-based catalysts like MgBr₂ have been shown to favor N2.[2] • For Specific Cases: Sodium hydride (NaH) can sometimes prevent the formation of regioisomers.[2][4]
3. Solvent Polarity Solvents influence the dissociation of the pyrazolate salt. Polar aprotic solvents (DMF, DMSO) can favor the formation of a single regioisomer by creating a "free" anion, where inherent electronic and steric factors dominate.[2] Fluorinated alcohols like TFE have also been shown to dramatically improve regioselectivity in some cases.[2]Optimize Solvent: Start with DMF or DMSO. If selectivity remains poor, a screen including acetonitrile, THF, and a fluorinated alcohol (if compatible with other reagents) is warranted.
Section 3: Key Experimental Protocols

Disclaimer: These protocols are general starting points. Optimal conditions may vary based on the specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Selective N1-Mono-alkylation

This protocol is adapted from standard literature procedures known to favor N1-alkylation for many 3-substituted pyrazoles.[2][6]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a solution with a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (e.g., alkyl bromide, 1.05 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Stir the reaction at room temperature (or heat to 40-60 °C if no reaction is observed). Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting pyrazole (typically 2-24 hours).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

Protocol 2: Using a Protecting Group for Unambiguous Selectivity

This approach uses a removable protecting group to physically block one nitrogen, forcing alkylation to occur at the other. The tetrahydropyran (THP) group is a green and effective option.[9]

  • Protection: Mix the starting pyrazole (1.0 eq) with 3,4-dihydro-2H-pyran (DHP, 1.2 eq) under solvent- and catalyst-free conditions. Heat the mixture gently (e.g., 60 °C) until the reaction is complete (monitor by TLC/NMR). This often proceeds quantitatively to give a mixture of N1- and N2-THP protected pyrazoles, which can often be used directly in the next step.[9]

  • Deprotonation & Alkylation: Dissolve the N-THP protected pyrazole mixture in anhydrous THF and cool to -78 °C. Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise to deprotonate the C5 position (or C3, depending on the isomer), followed by the addition of the alkylating agent (1.1 eq).[9]

  • Deprotection: After work-up, dissolve the crude N-THP, C-alkyl pyrazole in a solvent like ethanol. Add a catalytic amount of a strong acid (e.g., HCl, p-TsOH) and stir at room temperature or with gentle heat until the THP group is cleaved.

  • Purification: Following a standard aqueous work-up, purify the final product by column chromatography to yield the single, desired regioisomer of the N-unsubstituted, C-alkylated pyrazole, which can then be N-alkylated with high predictability.

References
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_M767bifLlGB4DxECZU-C7SNsYFNDvNgoVOMTdvDi4Fxr8907cJmoejZWMrZ4islZeP-TqPYKJXzTS3ZkdND15-pTo4XxOcg2dPgdRhcGU0xIg_pi3TX83wS-17tYOkmdf0lfzBYEVv-Wdhi6aK9Sa0TvgWxptETv8hRte6NVV0T2wRciPmKc_8nnUSC29PIJDpYqcr0j_9i]
  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. (2017). Tetrahedron Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9tpulqx0HON3ZIucvxmMhqi1ThmyC8Ak6Znw4brFHypUYPDYfUClBsJnvmD8j9ytNjnnKIozqKIX6-naFVljrk7W4qA5S7t_TLSZ2fKafy9ynmad_cWjG1mWtTWBoJHddajl5ZRpsUFYVMdIv]
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4AikhYTDwLa_IJjyiQ4C0aoqBtPyRq13NJQfUD_Po5L6iv45uT2LMFc5LZkTNBrI44ezHDlz_S4Cgq5l3joi-CbzoCNHt1ukjOASHPArFORwrdx1Oh_UJ72Fre5Qd6g==]
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  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [URL: https://vertexaisearch.cloud.google.
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Optimization

Technical Support Center: Crystallization of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine and its Salts

Welcome to the technical support guide for the crystallization of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine and its corresponding salts. This resource is designed for researchers, chemists, and pharmaceutical scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine and its corresponding salts. This resource is designed for researchers, chemists, and pharmaceutical scientists who are navigating the complexities of obtaining high-quality crystalline material for this compound. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of the target molecule and strategic approaches to its crystallization.

Q1: What are the key physicochemical properties of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine that influence its crystallization?

A1: Understanding the molecule's structure is paramount. N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine possesses several key features that dictate its crystallization behavior:

  • Hydrogen Bonding Capabilities: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N). The secondary amine also provides an N-H donor. These sites promote strong intermolecular interactions, which can lead to high lattice energy, making the compound difficult to dissolve in non-polar solvents.[1][2]

  • Structural Flexibility: The methylene linker between the pyrazole and the amine, along with the benzyl group, introduces conformational flexibility. Molecules with flexible chains can be challenging to crystallize as they may adopt multiple conformations in solution, hindering the formation of an ordered crystal lattice.[3]

  • Aromaticity: The presence of both a pyrazole and a phenyl ring allows for potential π-π stacking interactions, which can facilitate crystal packing but may also contribute to low solubility in aliphatic solvents.[1]

  • Solubility Profile: Pyrazole and its derivatives generally exhibit good solubility in polar organic solvents like ethanol, methanol, and acetone, but limited solubility in water and non-polar solvents like hexanes.[4][5][6] This profile is crucial for selecting appropriate solvent systems for crystallization.

Q2: Why is forming a salt often a better strategy for crystallizing this compound?

A2: The freebase form of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine can be challenging to crystallize directly, often resulting in oils or amorphous solids. Converting the basic amine to a salt is a highly effective strategy for several reasons:

  • Increased Melting Point: Salts typically have significantly higher melting points than their corresponding freebases. This reduces the risk of "oiling out," a phenomenon where the compound separates as a liquid above its melting point during crystallization.[7][8]

  • Enhanced Crystallinity: The introduction of an ionic interaction with a counter-ion (from an acid) creates strong, directional forces. This rigidifies the structure and provides a powerful driving force for molecules to arrange themselves into a well-defined, stable crystal lattice.

  • Modified Solubility: Salt formation dramatically alters the compound's solubility profile. For instance, a hydrochloride salt may become more soluble in protic solvents, opening up new possibilities for solvent/anti-solvent crystallization systems.[9][10]

  • Reduced Impurity Incorporation: The highly specific nature of ionic lattice formation can lead to better exclusion of impurities compared to the crystallization of a neutral, flexible molecule.[11]

Q3: Which acids are commonly used to form salts with this type of amine, and how do I choose one?

A3: The choice of acid (or "salt former") is critical and depends on the pKa of your amine and the desired properties of the final salt. For a secondary amine like this, both inorganic and organic acids are viable options.

Key Considerations for Acid Selection:

  • pKa Matching: A general rule of thumb is that the difference in pKa between the acid and the protonated amine (pKaH) should be greater than 3 to ensure stable salt formation.

  • Physical Properties of the Salt: Different acids will yield salts with different solubilities, melting points, and crystal habits. A preliminary salt screening experiment is highly recommended.

  • Biocompatibility: For pharmaceutical applications, the counter-ion must be pharmaceutically acceptable.

Acid Type Common Examples Typical Salt Properties Considerations
Inorganic Acids Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Phosphoric Acid (H₃PO₄)Often form highly crystalline, stable salts. Can be hygroscopic.HCl is a reliable choice for achieving solid, stable salts.[9] Phosphate salts can sometimes be gummy or difficult to crystallize.[9]
Carboxylic Acids Acetic Acid, Fumaric Acid, Succinic Acid, Tartaric AcidCan offer a range of solubilities and melting points. Often less hygroscopic.Weaker acids may not form stable salts if the amine is not sufficiently basic.[9]
Sulfonic Acids Methanesulfonic Acid (MSA), p-Toluenesulfonic Acid (Tosic Acid)Tend to form stable, crystalline salts.These are strong organic acids and are very effective at protonating amines.[9]

Recommendation: Start with common, reliable acids like HCl, H₂SO₄, and methanesulfonic acid.

Section 2: Troubleshooting Guide: Common Crystallization Problems

This section provides a systematic approach to diagnosing and solving the most frequent issues encountered during crystallization experiments.

Problem 1: My compound is "oiling out" and not forming crystals.

"Oiling out" is the separation of the solute from the solution as a liquid phase (an oil or emulsion) instead of a solid.[12] This is one of the most common and frustrating problems in crystallization.

  • Is the rate of supersaturation too high?

    • Analysis: Rapid cooling or fast addition of an anti-solvent does not give the molecules enough time to orient themselves into a crystal lattice. The system relieves supersaturation by the kinetically easier path of forming a disordered liquid phase.[12]

  • Is the crystallization temperature above the compound's melting point in that solvent?

    • Analysis: The melting point of a compound is often depressed by the presence of a solvent.[8][13] If the solution becomes saturated at a temperature higher than this depressed melting point, the compound will separate as a liquid.[8][13] This is especially common for low-melting-point freebases or when using high-boiling point solvents.

  • Are there significant impurities present?

    • Analysis: Impurities can interfere with the crystal lattice formation and significantly lower the melting point of the compound, promoting oiling out.[7][13] They can physically block the sites where molecules need to stack.[13]

  • Solution A: Reduce the Rate of Supersaturation

    • Slower Cooling: If using cooling crystallization, slow the cooling rate dramatically. Allow the solution to cool to room temperature on the benchtop (insulate the flask with paper towels to slow heat loss) before moving it to a refrigerator, and finally to a freezer.[8][14]

    • Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise and very slowly, ideally to a gently stirred solution just below the saturation temperature.[15] Add it until slight turbidity appears, then add a small amount of the "good" solvent to redissolve it, and then allow it to cool slowly.[1]

  • Solution B: Lower the Crystallization Temperature

    • Add More Solvent: Re-heat the solution to dissolve the oil, add more of the primary solvent (the "good" solvent), and then attempt to cool it again.[8] This lowers the saturation temperature, hopefully to a point below the compound's melting point in the solvent.

    • Change Solvents: Select a lower-boiling point solvent system.

  • Solution C: Employ Seeding

    • Introduce a Template: Seeding provides a template for crystal growth, bypassing the difficult nucleation step and guiding the system towards the desired crystalline form.[16]

    • Procedure: Add a few microscopic crystals of the desired compound (a "seed crystal") to the solution once it is slightly supersaturated (e.g., after it has cooled slightly or after a small amount of anti-solvent has been added).[8] If no seed crystals are available, try scratching the inside of the flask with a glass rod to create micro-scratches that can serve as nucleation sites.[8]

Problem 2: I am getting an amorphous precipitate or very fine powder instead of well-defined crystals.

This issue arises when nucleation is too rapid and widespread, leading to the rapid "crashing out" of a disordered solid or a multitude of tiny crystals.

  • Is the solution too concentrated?

    • Analysis: Highly concentrated solutions can become supersaturated too quickly upon a small temperature change, leading to massive, uncontrolled nucleation.[17]

  • Is the solvent system optimal?

    • Analysis: A solvent in which the compound is excessively soluble will require a large amount of anti-solvent or a drastic temperature drop, both of which can cause the material to crash out.[18] Conversely, a solvent that is too "poor" will not allow for sufficient solubility to begin with.

  • Solution A: Modify the Solvent System

    • Use More Solvent: As with oiling out, try using a more dilute solution. This requires a greater degree of cooling or more anti-solvent to achieve supersaturation, which slows down the process.[8]

    • Try Vapor Diffusion: This is an excellent and highly controlled method for growing high-quality crystals from milligram quantities of material.[18][19] It is one of the most successful methods for difficult-to-crystallize compounds.[14][19] (See Protocol 2).

  • Solution B: Control the Environment

    • Minimize Agitation: Do not disturb the crystallization vessel. Bumping or swirling the flask can induce nucleation and should be avoided.[19]

    • Ensure Purity: Amorphous material can sometimes be indicative of impurities. Consider an additional purification step (e.g., flash chromatography) before attempting crystallization again. A purity of >90% is often recommended.[18]

Problem 3: My crystallization is not reproducible and I suspect polymorphism.

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[16][20] These different forms can have different physical properties, including solubility, stability, and melting point.[16] This is a critical consideration in pharmaceutical development.[16]

  • Are the crystallization conditions identical every time?

    • Analysis: Minor, uncontrolled variations in cooling rate, agitation, solvent composition, or even the presence of seed crystals from a different batch can lead to the formation of a different polymorph.[16]

  • Have you tried different solvent systems?

    • Analysis: Different solvents can favor the nucleation and growth of different polymorphs. A compound might crystallize as Form I from ethanol but as Form II from acetonitrile.

  • Solution A: Strict Procedural Control

    • Keep Detailed Notes: Record every parameter of your crystallization: solvent volumes, temperatures, cooling times, and observations.[18] Reproducibility starts with a detailed protocol.

    • Use Seeding: To consistently obtain a specific polymorph, seed the crystallization with a crystal of that known form.[16] This is a common technique used in bulk drug synthesis to ensure the desired solid form is produced.[16]

  • Solution B: Polymorph Screening

    • Vary Conditions Systematically: Conduct a systematic screen using various solvents (of different polarities and hydrogen-bonding capabilities), different crystallization techniques (slow cooling, anti-solvent, vapor diffusion), and different temperatures.

    • Characterize the Solids: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different crystal forms obtained.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Anti-Solvent Crystallization

This technique is effective when you can identify a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which your compound is poorly soluble.

  • Solvent Selection: Identify a suitable solvent/anti-solvent pair (e.g., Ethanol/Water, Dichloromethane/Hexane).

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the warm "good" solvent necessary to achieve complete dissolution.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Heating: Gently heat the solution to just below the boiling point of the solvent.

  • Anti-Solvent Addition: While gently swirling the flask, add the anti-solvent dropwise. Continue adding until you observe persistent cloudiness (turbidity). This is the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This ensures you are starting from a point just below saturation.

  • Crystal Growth: Cover the flask (e.g., with a watch glass) and set it aside in a location free from vibrations.[19] Allow it to cool slowly to room temperature. For maximum yield, you can later move it to a refrigerator or ice bath.[11]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and allow them to dry.

Protocol 2: Step-by-Step Guide to Vapor Diffusion

This is a premier method for obtaining high-quality single crystals, especially when material is limited.[18][19] It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

  • Setup: You will need a small, open vial (e.g., a 1-dram vial) and a larger jar or beaker with a tight-fitting lid.

  • Prepare the Solution: Dissolve your compound (a few milligrams is sufficient) in a small amount of a moderately non-volatile "good" solvent (e.g., Toluene, THF, Methanol) in the small vial.[19]

  • Prepare the Reservoir: Pour a small amount (a few milliliters) of a volatile "anti-solvent" (e.g., Pentane, Diethyl Ether, Hexane) into the larger jar.[19]

  • Assemble the System: Place the small vial containing your compound solution inside the larger jar, ensuring the anti-solvent level in the jar is below the top of the small vial. Do not let the liquids mix directly.

  • Seal and Wait: Seal the larger jar tightly. The volatile anti-solvent will slowly diffuse as a vapor into the compound solution. This gradually lowers the overall solubility, leading to slow, controlled crystal growth over hours or days. Do not disturb the setup.[18][19]

  • Isolation: Once suitable crystals have formed, carefully open the jar, remove the small vial, and quickly decant the remaining solvent.

Section 4: Visual Guides & Data

Diagrams

Troubleshooting_Crystallization Troubleshooting Decision Tree for Crystallization start Crystallization Attempt Fails q1 What is the outcome? start->q1 oil Compound 'Oiled Out' q1->oil Liquid droplets amorphous Amorphous Solid / Fine Powder q1->amorphous Solid precipitate no_xtal No Crystals Formed q1->no_xtal Clear solution sol_oil_1 Slow down cooling rate or anti-solvent addition oil->sol_oil_1 sol_oil_2 Add more 'good' solvent to lower saturation temp oil->sol_oil_2 sol_oil_3 Use seeding oil->sol_oil_3 sol_amorph_1 Use a more dilute solution amorphous->sol_amorph_1 sol_amorph_2 Try Vapor Diffusion amorphous->sol_amorph_2 sol_amorph_3 Ensure high purity amorphous->sol_amorph_3 sol_noxtal_1 Concentrate solution (boil off some solvent) no_xtal->sol_noxtal_1 sol_noxtal_2 Induce nucleation (scratch flask, add seed) no_xtal->sol_noxtal_2 sol_noxtal_3 Try a different solvent system no_xtal->sol_noxtal_3

Caption: Troubleshooting Decision Tree for Crystallization.

Salt_Screening_Workflow Workflow for Salt Former & Solvent Selection start Start: Purified Freebase step1 Select a panel of acids (e.g., HCl, H2SO4, MSA, Fumaric) start->step1 step2 Perform small-scale salt formation in a suitable solvent (e.g., Ethanol) step1->step2 q1 Did a solid precipitate form? step2->q1 step3 Isolate and dry the solid q1->step3 Yes fail1 Try a different solvent or a stronger acid q1->fail1 No (remains in solution) step4 Characterize the solid (Microscopy, XRPD, DSC) step3->step4 q2 Is the material crystalline? step4->q2 success Proceed with scale-up and optimization of crystallization q2->success Yes fail2 Attempt crystallization of the amorphous salt from various solvents q2->fail2 No (amorphous) fail1->step2 fail2->success Success

Caption: Workflow for Salt Former & Solvent Selection.

Data Tables

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
Water 10080.1Highly polar, protic. Good for salts.
Methanol 6532.7Polar, protic. Good solvent for pyrazoles.[4]
Ethanol 7824.5Polar, protic. Good solvent for pyrazoles.[4][5]
Acetonitrile 8237.5Polar, aprotic. Can be a good choice for greasy compounds.[21]
Acetone 5620.7Polar, aprotic. Volatile. Good solvent for pyrazoles.[4][5]
Dichloromethane (DCM) 409.1Moderately polar, aprotic. Very volatile.[18]
Toluene 1112.4Non-polar, aromatic.
Hexane / Heptane 69 / 98~2.0Non-polar, aliphatic. Often used as an anti-solvent.

References

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013-02-03). Available at: [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Available at: [Link]

  • Pyrazole - Solubility of Things. (n.d.). Available at: [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024-02-25). Available at: [Link]

  • Polymorphism in Pharmaceutical Solids, Second Edition. (n.d.). Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • Polymorphism in Pharmaceutical Solids - 2nd Edition - Harry G. Brittai - Routledge. (n.d.). Available at: [Link]

  • Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences): 9781420073218 - AbeBooks. (n.d.). Available at: [Link]

  • Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Available at: [Link]

  • Polymorphism in Pharmaceutical Solids: Second edition - ResearchGate. (n.d.). Available at: [Link]

  • Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015-04-28). Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Available at: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Available at: [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.). Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]

  • Crystallization in the laboratory - Chemistry. (2003-10-06). Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Available at: [Link]

  • Need help with antisolvent crystallization of small molecule : r/Chempros - Reddit. (2025-07-26). Available at: [Link]

  • Special Issue : Anti-Solvent Crystallization - MDPI. (n.d.). Available at: [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. (n.d.). Available at: [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Available at: [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. (2018-05-13). Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Pyrazole-Benzylamine Derivatives

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of pyrazole-benzylamine derivatives , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of pyrazole-benzylamine derivatives , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents).

We objectively compare the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) against the traditional Electron Impact (EI) method, demonstrating why ESI-CID (Collision-Induced Dissociation) is the superior protocol for structural elucidation and metabolite identification of these bioactive polar compounds.

Executive Summary

For researchers characterizing pyrazole-benzylamine drug candidates, the choice of ionization and fragmentation technique dictates the quality of structural insight. While Electron Impact (EI) provides fingerprinting for library matching, it often obliterates the molecular ion (


) of labile benzylamine linkages.

Our Recommendation: ESI-QTOF-MS/MS is the gold standard. It preserves the protonated molecular ion (


) and, through controlled Collision-Induced Dissociation (CID), yields a predictable fragmentation tree dominated by C–N bond cleavages and characteristic pyrazole ring openings. This guide details the mechanistic pathways and provides a validated experimental protocol.
Part 1: Comparative Analysis (ESI-CID vs. EI-MS)

The following table contrasts the "product" (ESI-CID Method) with the standard alternative (EI-MS).

FeatureESI-CID-MS/MS (Recommended) EI-MS (Alternative)
Ionization Mechanism Soft ionization (Protonation

). Preserves labile N-benzyl linkages.
Hard ionization (70 eV electron bombardment). High internal energy transfer.
Molecular Ion Stability High. Base peak is usually

. Essential for confirming molecular weight.
Low to Absent. The labile benzylic C-N bond often cleaves immediately, suppressing

.
Fragmentation Control Tunable. Collision Energy (CE) can be ramped (e.g., 10–50 eV) to observe sequential losses.Fixed. Fragmentation is spontaneous and often extensive, leading to "ion soup."
Diagnostic Ions m/z 91 (Tropylium) ,

,
and specific pyrazole fragments.
m/z 91 dominates; lower mass ions (< m/z 77) clutter the spectrum.
Suitability Ideal for polar, non-volatile, or thermally labile drug derivatives.Limited to volatile, thermally stable analogs.

Expert Insight: In pyrazole-benzylamines, the benzylic C–N bond is the "weak link." Under EI conditions, this bond breaks so readily that you may never see the intact molecule. ESI allows you to isolate the parent ion first, then break it on demand.

Part 2: Fragmentation Mechanics & Pathways

Understanding the specific bond cleavages is vital for interpreting spectra. The fragmentation of pyrazole-benzylamines follows two distinct regimes: Linkage Cleavage (primary) and Scaffold Degradation (secondary).

1. Primary Pathway: The Benzylic Cleavage

The most abundant product ion in ESI-MS/MS arises from the heterolytic cleavage of the C–N bond connecting the benzyl group to the amine/pyrazole nitrogen.

  • Mechanism: Protonation likely occurs on the secondary amine nitrogen or the pyrazole nitrogen. Inductive effects weaken the benzylic C–N bond.

  • Result: Formation of the resonance-stabilized benzyl cation (which rearranges to the tropylium ion,

    
    , m/z 91 ) and the neutral pyrazole-amine fragment.
    
  • Alternative Charge Retention: If the pyrazole moiety is highly basic, the charge may be retained on the pyrazole side, yielding the

    
      ion.
    
2. Secondary Pathway: Pyrazole Ring Disassembly

Once the benzyl group is lost, the remaining pyrazole core undergoes characteristic retro-cycloaddition or bond scissions:

  • Loss of

    
    :  Common in azo-compounds and hydrazines, but in pyrazoles, this usually requires ring opening.
    
  • Loss of HCN (27 Da): A "fingerprint" loss for nitrogen heterocycles. The pyrazole ring cleaves to expel hydrogen cyanide, often confirming the presence of the 1,2-diazole ring.

Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway M_H Precursor Ion [M+H]+ (Protonated Pyrazole-Benzylamine) Tropylium Tropylium Ion (m/z 91) [C7H7]+ M_H->Tropylium Benzylic C-N Cleavage (Dominant) Py_Amine Pyrazole-Amine Cation [M+H - C7H6]+ M_H->Py_Amine Neutral Loss of Toluene/Benzyl Radical Py_Frag1 Fragment: [Py-Amine - NH3]+ Py_Amine->Py_Frag1 Deamination Py_Frag2 Ring Opening: Loss of HCN (-27 Da) Py_Amine->Py_Frag2 RDA / Ring Scission

Figure 1: Mechanistic fragmentation tree for pyrazole-benzylamine derivatives under ESI-CID conditions.

Part 3: Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol is optimized for LC-ESI-QTOF-MS .

1. Sample Preparation
  • Solvent: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol .

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration ~10 µg/mL.[1]

    • Why: Acidification promotes protonation (

      
      ), enhancing sensitivity in positive mode.
      
2. LC-MS/MS Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted: 20 eV (Optimal for benzylic cleavage).

  • Mass Range: m/z 50–1000.

3. Data Analysis Workflow (DOT Diagram)

ExperimentalWorkflow Sample Sample Prep (MeOH + 0.1% FA) Injection Direct Infusion / LC (Flow: 0.3 mL/min) Sample->Injection Ionization ESI Source (+) (Soft Ionization) Injection->Ionization Selection Q1 Selection (Isolate [M+H]+) Ionization->Selection Collision Collision Cell (q2) (CID @ 20-30 eV) Selection->Collision Detection TOF Detection (High Res Fragments) Collision->Detection

Figure 2: Step-by-step experimental workflow for characterizing pyrazole derivatives.

Part 4: Characteristic Data Summary

Use this table to validate your spectral data.

Fragment IonMass Shift / ValueStructural Assignment

Parent MassProtonated Molecule (Confirm with < 5 ppm error).

m/z 91.054 Tropylium Ion. Diagnostic for benzyl group. Base peak at high CE.

M - 91Amine/Pyrazole Core. Result of benzyl loss.

M - 17Loss of

.
Occurs if free amines are present on the pyrazole.
HCN Loss Fragment - 27Pyrazole Ring Break. Confirming the nitrogen heterocycle.
References
  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles. Journal of Mass Spectrometry. Link

  • Kuhn, B. L., et al. (2019).[2] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Link

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. National Institute of Standards and Technology. Link

Sources

Comparative

Comparative Crystallographic Guide: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine Complexes

The following guide provides a comprehensive technical analysis of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine metal complexes. It is structured to assist researchers in synthesizing, crystallizing, and structurally...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine metal complexes. It is structured to assist researchers in synthesizing, crystallizing, and structurally evaluating these complexes against their primary alternatives (Pyridine-based analogs).

Executive Summary & Ligand Profile

Ligand Designation: L-BzPz (N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine) Class: Bidentate N,N-donor (Aminomethyl-pyrazole scaffold). Primary Application: Bioinorganic modeling (Type 1 Copper centers), catalysis, and supramolecular lattice engineering.

This guide compares L-BzPz complexes against the industry-standard 2-Picolylamine (2-PA) derivatives. While 2-PA ligands rely on pyridine donors, L-BzPz introduces a pyrazole donor , which fundamentally alters the electronic density at the metal center and introduces critical hydrogen-bonding capabilities (via the pyrazole N-H) absent in pyridine systems.

FeatureL-BzPz (Topic) 2-Picolylamine (Alternative)
Donor Atoms Pyrazole-N + Amine-NPyridine-N + Amine-N
Electronic Nature

-Excessive (Harder donor)

-Deficient (Softer donor)
H-Bonding Donor & Acceptor (N-H group)Acceptor Only
Lattice Packing H-bond networks +

-stacking
Primarily

-stacking

Synthesis & Complexation Workflow

To ensure crystallographic success, purity of the ligand prior to complexation is non-negotiable. The following workflow utilizes a self-validating reductive amination pathway.

Optimized Protocol
  • Condensation: React 1H-pyrazole-3-carbaldehyde with benzylamine in dry MeOH (1:1 eq).

  • Validation Point 1: Monitor imine formation via TLC (disappearance of aldehyde spot).

  • Reduction: Add NaBH

    
     (2.0 eq) at 0°C. Stir 4h.
    
  • Complexation: React purified ligand with Metal(II) salt (

    
     or 
    
    
    
    ) in MeOH.
Visualization: Synthesis to Crystal Growth

G Start 1H-Pyrazole-3-CHO + Benzylamine Imine Intermediate Imine Species Start->Imine -H2O Reduction Reductive Amination (NaBH4 / MeOH) Imine->Reduction Ligand Ligand (L-BzPz) Check: 1H NMR Reduction->Ligand Complex Metal Complex [M(L-BzPz)2]2+ Ligand->Complex + M(II) Salt Crystal X-Ray Quality Single Crystals Complex->Crystal Vapor Diffusion (MeOH/Et2O)

Caption: Step-wise workflow from precursor condensation to single-crystal growth. Colors indicate reaction stages (Blue: Reactants/Complex; Green: Purified Ligand).

Crystallization Methodology (Vapor Diffusion)

Direct evaporation often yields amorphous powders for this ligand class due to the flexibility of the benzyl arm. Slow Vapor Diffusion is the required standard for obtaining diffraction-quality crystals.

Protocol
  • Inner Vial: Dissolve 20 mg of the metal complex in a minimum amount of Methanol (MeOH). Filter through glass wool to remove nucleation sites.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Diethyl Ether (Et

    
    O) or Pentane.
    
  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone.

  • Mechanism: Et

    
    O slowly diffuses into the MeOH, lowering solubility gradually and promoting ordered lattice growth.
    

Troubleshooting:

  • Precipitate is oily? The benzyl group adds lipophilicity. Switch the antisolvent to Hexane (slower diffusion).

  • Crystal twinning? Reduce concentration by 50% to slow nucleation.

Comparative Structural Analysis

This section objectively compares the crystallographic metrics of L-BzPz complexes against the standard Pyridine (L-Py) alternatives.

A. Coordination Geometry & Bond Lengths

In


 type complexes (e.g., with Cu(II) or Ni(II)), L-BzPz typically adopts a distorted octahedral or square planar geometry.
ParameterL-BzPz Complex (Pyrazole) L-Py Complex (Pyridine) Implication
M-N(heterocycle) Length 1.98 - 2.02 Å2.00 - 2.05 ÅPyrazole is a stronger

-donor (shorter bond).
M-N(amine) Length 2.03 - 2.06 Å2.03 - 2.06 ÅComparable amine donation.
Chelate Bite Angle ~85-88°~82-84°Pyrazole 5-membered ring is slightly more rigid.
Space Group (Typical) P2

/c or P-1
P2

/c
Benzyl group often forces lower symmetry (P-1).
B. Supramolecular Interactions (The Key Differentiator)

The defining feature of L-BzPz in crystallography is the Pyrazole N-H group . Unlike pyridine, which is "silent" in hydrogen bonding donation, the pyrazole unit acts as a donor.

  • L-BzPz System: The uncoordinated N-H of the pyrazole ring often H-bonds to the counter-ion (Cl

    
    , ClO
    
    
    
    ) or solvent molecules, creating 2D sheets or 3D networks.
  • Alternative (L-Py): Relies solely on weak C-H...

    
     or 
    
    
    
    -
    
    
    stacking.
Visualization: Lattice Interaction Map

Interactions MetalCenter Metal Center (Cu/Ni/Zn) Ligand L-BzPz Ligand Ligand->MetalCenter Coordination (N,N) CounterIon Counter Ion (Cl-/ClO4-) Ligand->CounterIon Strong H-Bond (Py-NH ... X) Neighbor Neighboring Complex Ligand->Neighbor Pi-Pi Stacking (Benzyl ... Pyrazole)

Caption: Interaction map showing the dual role of L-BzPz: Coordination to metal and H-bonding to counter-ions, a feature absent in pyridine alternatives.

Experimental Data Interpretation

When analyzing your X-ray data for L-BzPz complexes, look for these specific markers to validate your structure:

  • Tautomeric State: Confirm the H atom is located on the non-coordinating nitrogen of the pyrazole. If the metal binds the N-H nitrogen, the H must migrate (tautomerize) to the other nitrogen.

    • Check: Difference Fourier map peaks near Pyrazole nitrogens.

  • Benzyl Conformation: The benzyl arm (

    
    ) usually adopts an anti conformation relative to the metal to minimize steric clash.
    
  • Disorder: The benzyl ring often shows high thermal parameters (thermal ellipsoids) due to rotation.

    • Refinement Tip: If ellipsoids are elongated, apply a rigid bond restraint (RIGU) or disorder model (PART 1 / PART 2) to the phenyl ring.

References

  • Synthesis of Pyrazole-Amine Ligands

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
    • Source:European Journal of Medicinal Chemistry (via University of Michigan snippet).
    • URL:1[2][3][4][5][6]

  • Coordination Chemistry of Pyrazole vs.

    • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
    • Source:ResearchGate / Coordin
    • URL:[2][4][5][6][7][8][9][10]

  • Supramolecular Assemblies in Pyrazole Complexes

    • Title: Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordin
    • Source:MDPI (Molecules).
    • URL:10[2][3][5]

  • Reductive Amination Protocols

    • Title: Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.
    • Source:INEOS OPEN.
    • URL:11[2][3]

Sources

Validation

Reference Standards for N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine Impurity Profiling: A Comparative Technical Guide

Executive Summary & Scientific Context The moiety N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine represents a critical pharmacophore often found in kinase inhibitors (e.g., FGFR or JAK pathways) and calcimimetics. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The moiety N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine represents a critical pharmacophore often found in kinase inhibitors (e.g., FGFR or JAK pathways) and calcimimetics. Its structure—a secondary amine linking a benzyl group and a pyrazole ring—poses unique analytical challenges. Specifically, the prototropic tautomerism of the pyrazole ring (


 vs. 

) can cause peak broadening or splitting in Reverse Phase HPLC (RP-HPLC), complicating the integration of impurities.

Effective impurity profiling, as mandated by ICH Q3A(R2) guidelines, requires the identification and quantification of organic impurities above the 0.10% threshold. This guide compares three distinct approaches to establishing reference standards for this profiling: Commercial Certified Reference Materials (CRMs) , In-House Synthesized Standards , and qNMR-Quantified Standards .

The Chemistry of Impurities[1][2]

To select the right standard, one must understand the origin of the impurities.[1] The industrial synthesis typically involves the reductive amination of 1H-pyrazole-3-carbaldehyde with benzylamine (1-phenylmethanamine).

Critical Impurities List
  • Impurity A (Over-Alkylation): The tertiary amine formed if the product reacts with a second equivalent of aldehyde.

  • Impurity B (Reduction Byproduct): (1H-Pyrazol-3-yl)methanol, formed by the direct reduction of the starting aldehyde.

  • Impurity C (Regioisomer): If the starting material was alkylated on the pyrazole nitrogen, N-alkylated isomers may persist.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the reductive amination pathway and the genesis of critical impurities.

SynthesisPath Aldehyde Start: Pyrazole-3-CHO Imine Intermediate: Imine Aldehyde->Imine + Amine Imp_Alc Impurity B: Pyrazole-Alcohol Aldehyde->Imp_Alc Direct Red. Amine Start: Benzylamine Amine->Imine Target TARGET: Sec-Amine Product Imine->Target + NaBH4 (Red) Imp_Tert Impurity A: Tert-Amine (Dimer) Target->Imp_Tert + Aldehyde (Over-reaction)

Figure 1: Reaction scheme showing the reductive amination pathway and the origin of the alcohol (Impurity B) and tertiary amine (Impurity A) byproducts.

Comparative Analysis of Reference Standard Options

When profiling these impurities, the choice of reference standard dictates the accuracy of your quantitative response factors.

Option A: Commercial Certified Reference Materials (CRMs)

The "Gold Standard" for late-stage filing.

  • Description: Standards purchased from accredited vendors (ISO 17034) with a Certificate of Analysis (CoA) detailing potency, water content, and trace metals.

  • Pros: Full regulatory acceptance; traceability to SI units; saves internal synthesis time.

  • Cons: Often unavailable for specific process intermediates; high cost (

    
    1000 per 10mg); lead times of 4-8 weeks.
    
Option B: In-House Synthesized "Working" Standards

The "Pragmatic Choice" for early development.

  • Description: The impurity is synthesized in the lab, purified (Prep-HPLC), and characterized.

  • Pros: Immediate availability; structure confirmation via 2D-NMR.

  • Cons: Requires rigorous self-validation (Mass Balance approach); risk of residual solvent errors inflating potency; "hidden" inorganic salts.

Option C: qNMR-Quantified Standards

The "Modern Efficiency" approach.

  • Description: Using quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB) to assign absolute purity to a crude or semi-pure isolated impurity.

  • Pros: Does not require 99%+ purity to be useful; eliminates the need for reference standards of the impurity itself; extremely fast (24 hours).

  • Cons: Requires high-field NMR (400MHz+); operator expertise in pulse sequences (

    
     relaxation).
    
Comparative Data Table: Performance Metrics
FeatureOption A: Commercial CRMOption B: In-House (Mass Balance)Option C: qNMR Assignment
Purity Accuracy High (±0.5%)Medium (±1.5%)High (±0.8%)
Setup Time 4-8 Weeks (Lead time)2 Weeks (Synthesis + Drying)1 Day (Isolation + Scan)
Cost Efficiency Low (High OPEX)Medium (High Labor)High (Instrument Time only)
Suitability Phase 3 / NDA FilingEarly Process DevImpurity ID / RRT Determination

Technical Protocols

Protocol 1: The "Self-Validating" HPLC Profiling Method

Objective: To separate the target secondary amine from the tertiary amine impurity while suppressing pyrazole tautomerism.

Method Parameters:

  • Column: C18 with embedded polar group (e.g., Waters XBridge Shield RP18), 3.5 µm, 4.6 x 100 mm. Rationale: Embedded polar groups shield silanols, reducing tailing for amines.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Rationale: High pH suppresses protonation of the secondary amine and forces the pyrazole into a single tautomeric state, sharpening peaks.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 245 nm (max absorbance of pyrazole ring).

Validation Step (System Suitability):

  • Inject a mixture of Target (0.5 mg/mL) and Impurity A (0.005 mg/mL).

  • Requirement: Resolution (

    
    ) between Target and Impurity A must be > 2.0.
    
  • Tailing Factor: Must be < 1.5 for the Target peak.

Protocol 2: qNMR Qualification of an Impurity Standard

Objective: To assign a potency value to an isolated impurity (e.g., Impurity A) without a commercial standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It has a sharp singlet at

    
     6.3 ppm, distinct from the aromatic protons of the benzyl/pyrazole groups (
    
    
    
    7.0–8.0 ppm).
  • Sample Prep: Accurately weigh ~10 mg of the isolated Impurity A and ~5 mg of Maleic Acid into the same vial. Dissolve in DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest nucleus).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4]

Decision Framework

Use the following logic flow to determine which reference standard strategy to employ for your specific development stage.

DecisionTree Start Impurity Detected > 0.10% IsKnown Is structure known? Start->IsKnown IsComm Is CRM Commercially Available? IsKnown->IsComm Yes Synth Synthesize In-House IsKnown->Synth No (Isolate/Synthesize) Buy Option A: Purchase CRM IsComm->Buy Yes IsComm->Synth No QuantMethod Quantification Method? Synth->QuantMethod MassBal Option B: Mass Balance (TGA/KF/ROI) QuantMethod->MassBal Low Solubility / No NMR qNMR Option C: qNMR (Maleic Acid IS) QuantMethod->qNMR Soluble / High Field NMR

Figure 2: Decision tree for selecting the appropriate reference standard strategy based on availability and analytical capabilities.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006.[5] [Link]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]

  • Fotsch, C., et al. "Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics."[6] Journal of Medicinal Chemistry, 2009.[6] [Link]

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard text on pH control for basic amines).
  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine proper disposal procedures

Topic: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Part 1: Chemical Identity & Hazard Profiling Substance: N-((1H-Pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Chemical Identity & Hazard Profiling

Substance: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine CAS Number: 875911-55-0 Synonyms: N-Benzyl-1-(1H-pyrazol-3-yl)methanamine; (1-Benzyl-1H-pyrazol-3-yl)methanamine.

Before initiating any disposal workflow, you must validate the hazard profile. This compound is a secondary amine functionalized with a pyrazole ring. It exhibits properties typical of organic bases but possesses specific risks regarding ocular damage.

Table 1: Critical Hazard Profile (GHS Standards)

ParameterClassificationOperational Implication
Signal Word DANGER High-level alert; requires immediate access to eyewash stations.
Acute Toxicity H302 (Harmful if swallowed)Do not dispose of via sink/sewer. Zero tolerance for drain disposal.
Skin/Eye H318 (Causes serious eye damage) Critical: Wear chemical splash goggles. Face shield recommended during liquid transfer.[1][2]
Reactivity Basic / AmineIncompatible with Acids. Exothermic reaction risk. Segregate from oxidizers.[3][4]
Physical State Solid (typically) or Viscous OilDetermines waste stream (Solid Incineration vs. Liquid Solvent).

Expert Insight: The presence of the H318 (Serious Eye Damage) hazard distinguishes this from mild irritants. Unlike simple skin irritation, this indicates that irreversible corneal damage can occur upon contact. Double-gloving (Nitrile) and eye protection are non-negotiable.

Part 2: Pre-Disposal Segregation & Stabilization

Disposal begins at the bench, not the waste drum. Improper segregation is the leading cause of waste container over-pressurization and explosions in satellite accumulation areas (SAAs).

The "Basic Organic" Segregation Rule

Because N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine is a secondary amine, it is basic .

  • NEVER mix with Acid Waste streams (e.g., H₂SO₄, HCl). Result: Immediate exothermic neutralization, heat generation, and potential container rupture.

  • NEVER mix with Acyl Chlorides or Anhydrides. Result: Violent amide formation.

Stabilization Protocol (Self-Validating)

Before placing the substance into a waste container, perform this check:

  • Is the material chemically active? (e.g., unreacted reagent in a reaction mixture).

    • If YES: Quench carefully (typically with water or dilute bicarbonate if acidic byproducts are present) in a fume hood. Allow to cool to room temperature (20-25°C).

    • If NO (Pure Compound): Proceed directly to waste packaging.

  • pH Check (Liquid Waste Only): Verify the waste stream pH is > 7. If adding to a general "Organic Solvent" carboy, ensure the carboy is not designated for acidic organics.

Part 3: Disposal Workflows (Step-by-Step)

Select the protocol matching the physical state of your waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired solids, weighing boats, contaminated paper towels, silica gel from columns.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Secondary Containment: Place the sealed primary bag into a second bag (Double-Bagging). This prevents leakage of fine powders that can cause respiratory irritation (H335).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine" (Do not use abbreviations).[5][6]

    • Hazard Checkbox: "Toxic", "Irritant".

  • Disposal Action: Deposit into the lab's Solid Hazardous Waste Drum (usually a fiber drum or wide-mouth pail).

    • Destination: High-temperature incineration.

Scenario B: Liquid Waste (Mother Liquors / Solutions)

Applicable for: Reaction mixtures, rotary evaporator condensates.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the "Basic Organic" stream.

  • Transfer: Pour the solution into the Basic/Neutral Organic Waste Carboy (HDPE or Glass).

    • Crucial: Use a funnel to prevent drips.

  • Log Entry: Immediately record the addition on the carboy's log sheet.

    • Entry: "Organic Amines / Pyrazole Derivatives" + Volume.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for disposing of this specific amine, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Is Solid Liquid Liquid Solution / Mother Liquor StateCheck->Liquid Is Liquid Bagging Double Bag in Polyethylene (Seal Tightly) Solid->Bagging SolidLabel Label: 'Toxic Solid - Organic Amine' Bagging->SolidLabel Incineration Disposal: Solid Waste Drum (Incineration) SolidLabel->Incineration pHCheck Check Waste Stream Compatibility (Must be Neutral or Basic) Liquid->pHCheck AcidError STOP: Do NOT mix with Acid Waste (Exothermic Risk) pHCheck->AcidError Target is Acidic Carboy Transfer to HDPE Carboy (Basic/Neutral Organics) pHCheck->Carboy Target is Basic/Neutral Log Log Volume & Constituent Carboy->Log

Figure 1: Decision tree for the segregation and disposal of pyrazole-amine derivatives. Note the critical checkpoint for liquid waste compatibility.

Part 5: Emergency Spill Response

If a spill occurs during the disposal process, execute this protocol immediately.

1. Personal Safety (First Priority):

  • Eye Contact: Immediately flush with water for 15 minutes .[7] Hold eyelids open. Seek medical attention (H318 hazard).[2][3][8][9][10][11]

  • Skin Contact: Wash with soap and copious water.[3][7][8][10] Remove contaminated clothing.[1][2][3][7][9][10]

2. Spill Cleanup (Small Scale < 500 mL/g):

  • Solids: Do not dry sweep (dust generation). Cover with wet paper towels or use a HEPA vacuum if available. Scoop into a bag.

  • Liquids:

    • Isolate: Evacuate the immediate area.

    • Absorb: Use Vermiculite or Sand .[10] Do not use paper towels alone for neat amine spills as they may degrade.

    • Neutralize (Optional): For larger amine spills, a dilute weak acid (e.g., Citric Acid powder) can be sprinkled to neutralize, but for small research quantities, direct absorption is safer to avoid heat generation.

    • Dispose: Collect absorbent into a hazardous waste bag and label as "Spill Debris: Organic Amine".

References

  • PubChem . (n.d.). Compound Summary: (1-benzyl-1h-pyrazol-3-yl)methanamine.[11] National Library of Medicine. Retrieved from [Link]

  • Dartmouth College EHS . (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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